5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide
Description
This compound is a brominated thiophene sulfonamide derivative featuring a pyridinyl-substituted pyrazole moiety linked via an ethyl chain. Its structure integrates a sulfonamide group (critical for hydrogen bonding and solubility) with heterocyclic components (thiophene and pyrazole), which are often associated with bioactivity in medicinal chemistry.
Properties
IUPAC Name |
5-bromo-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O2S2/c15-13-3-4-14(22-13)23(20,21)18-6-7-19-10-12(9-17-19)11-2-1-5-16-8-11/h1-5,8-10,18H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIFBLBTDPGRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Attachment of the pyridine ring: The pyrazole derivative is then reacted with a pyridine derivative under suitable conditions.
Introduction of the thiophene sulfonamide group: This step involves the reaction of the intermediate with thiophene-2-sulfonyl chloride in the presence of a base.
Bromination: The final step is the bromination of the thiophene ring using a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can replace the bromine atom under suitable conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties, particularly in the context of cyclooxygenase (COX) inhibition. Recent studies have shown that derivatives of pyrazole exhibit significant COX-2 inhibitory activity, which is crucial for the development of new anti-inflammatory drugs.
Table 1: Comparison of Anti-inflammatory Activities
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide | 3.5 | |
| Celecoxib | 5.63 | |
| Other Pyrazole Derivatives | Varies |
The compound's efficacy was compared to standard anti-inflammatory drugs like celecoxib, demonstrating superior activity in some cases.
Anticancer Potential
Research indicates that pyrazole derivatives have promising anticancer properties due to their ability to inhibit specific protein kinases involved in cancer cell proliferation. The incorporation of the thiophene and sulfonamide groups enhances the compound's bioactivity.
Case Study: Anticancer Activity
A study conducted on various pyrazole derivatives revealed that those with thiophene rings showed enhanced cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methods involving multi-step reactions. Modifications to the core structure have led to the discovery of new derivatives with enhanced pharmacological profiles.
Table 2: Synthetic Routes and Yield
Mechanism of Action
The mechanism of action of 5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide depends on its specific application. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but the presence of multiple functional groups allows for versatile interactions with biological molecules.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
Key analogs are compared in Table 1 based on core structures, substituents, and heterocyclic components.
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations :
Insights :
- Sodium hydride-mediated reactions () highlight the versatility of sulfonamide synthesis under basic conditions .
Biological Activity
5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula , with a molecular weight of approximately 348.23 g/mol. The structural features include a thiophene ring, a sulfonamide group, and a pyrazole moiety, which are known to enhance biological activity.
Research indicates that compounds containing pyrazole and thiophene derivatives exhibit various biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. A study demonstrated that similar pyrazole derivatives exhibited IC50 values ranging from 60 to 92 µM against multiple cancer cell lines, indicating potential effectiveness in cancer therapy .
- Anti-inflammatory Effects : Compounds like this one are often evaluated for their anti-inflammatory properties. Related studies have reported significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For example, some derivatives demonstrated superior anti-inflammatory activity compared to standard drugs like diclofenac sodium .
Biological Activity Data
| Activity Type | Reported IC50 Values | Reference |
|---|---|---|
| Anticancer (various lines) | 60 - 92 µM | |
| COX-2 Inhibition | IC50 = 54.65 µg/mL | |
| General Anti-inflammatory | Various values |
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Anticancer Studies : A series of pyrazole derivatives were synthesized and tested against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, showing promising results with selective cytotoxicity .
- Inflammation Models : In vivo studies using mouse models demonstrated that compounds structurally related to this compound significantly reduced edema and inflammation markers, indicating effective anti-inflammatory properties .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves sequential coupling of the pyrazole-ethylamine moiety to the bromothiophene-sulfonamide core. Key steps include:
- Bromination : Introduce the bromo group to the thiophene ring using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) in anhydrous DMF .
- Sulfonamide formation : React the bromothiophene intermediate with chlorosulfonic acid, followed by amine coupling (e.g., ethylenediamine derivatives) in dichloromethane (DCM) with triethylamine as a base .
- Pyrazole coupling : Utilize Suzuki-Miyaura cross-coupling to attach the pyridinyl-pyrazole group, requiring Pd(PPh₃)₄ as a catalyst and a degassed solvent system (e.g., toluene/ethanol) at 80°C .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. DCM for selectivity) and catalyst loading (0.5–2 mol%) to improve yields (typically 60–75%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Structural confirmation :
- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., pyrazole NH at δ 8.2–8.5 ppm, thiophene protons at δ 6.8–7.1 ppm) and carbon backbone .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- Purity assessment :
- HPLC : Use a C18 column with acetonitrile/water gradient (95:5 to 60:40) to achieve >95% purity. Monitor UV absorption at 254 nm .
Advanced Research Questions
Q. How can researchers elucidate the reaction mechanisms for key synthetic steps, such as the Suzuki coupling or sulfonamide formation?
- Mechanistic studies :
- Kinetic analysis : Perform time-resolved NMR or in-situ IR to track intermediate formation during Suzuki coupling (e.g., oxidative addition of Pd⁰ to aryl halide) .
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to identify proton transfer steps in sulfonamide synthesis .
- Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to simulate transition states and activation energies for Pd-catalyzed steps .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological assays?
- SAR methodology :
- Analog synthesis : Prepare derivatives with variations in the pyridinyl (e.g., 4-pyridinyl vs. 3-pyridinyl) or sulfonamide substituents to assess impact on activity .
- Enzyme inhibition assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. Compare IC₅₀ values to correlate substituent effects .
- Molecular docking : Use AutoDock Vina to predict binding poses, focusing on hydrogen bonding (e.g., sulfonamide O atoms with Lys residues) and steric clashes .
Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?
- Troubleshooting steps :
- Assay validation : Replicate experiments with standardized controls (e.g., staurosporine for kinase assays) to rule out protocol variability .
- Solubility checks : Measure compound solubility in assay buffers (e.g., PBS with 0.1% DMSO) via nephelometry; poor solubility may artificially lower activity .
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to identify non-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
